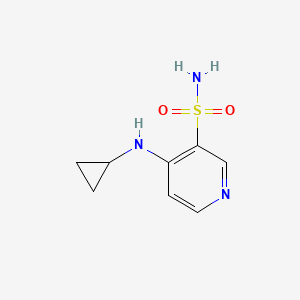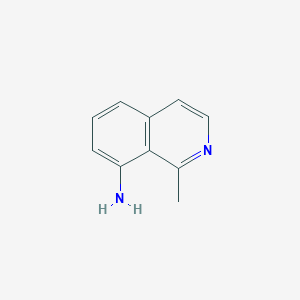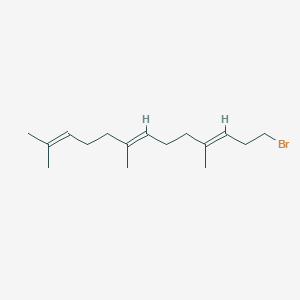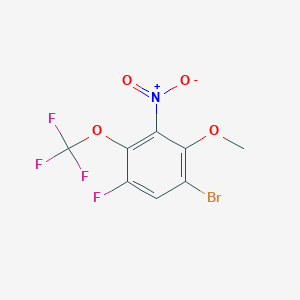![molecular formula C20H34O3 B15201218 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of 12-hydroxydodecanoic acid with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 12-oxododecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Reduction: Formation of 12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Formation of 12-alkoxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism by which 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 12-Hydroxydodecanoic acid
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
Comparison: Compared to these similar compounds, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its combination of a long aliphatic chain with a hydroxyl group and a bicyclic ester structure. This combination imparts distinct physical and chemical properties, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C20H34O3 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C20H34O3/c21-13-9-7-5-3-1-2-4-6-8-10-14-23-20(22)19-16-17-11-12-18(19)15-17/h11-12,17-19,21H,1-10,13-16H2 |
Clave InChI |
IXQBZLLZHQTKKM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)C(=O)OCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


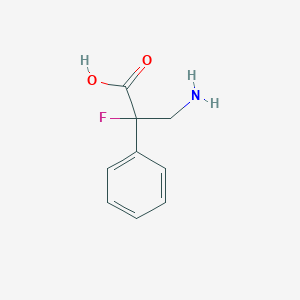
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

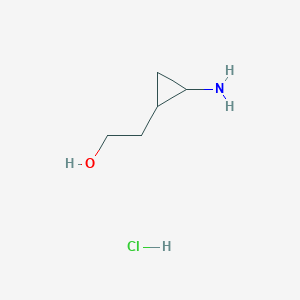

![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
